Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-
Description
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- is a phencyclidine (PCP) analog characterized by a cyclohexyl ring substituted with a 4-methoxy-4-m-tolyl group and a piperidine moiety. This structural configuration positions it within the arylcyclohexylamine class, known for interactions with N-methyl-D-aspartate (NMDA) receptors and dopamine transporters. The 4-methoxy substitution on the aromatic ring distinguishes it from classical PCP derivatives and influences its receptor binding affinity and selectivity .
Properties
CAS No. |
63885-11-0 |
|---|---|
Molecular Formula |
C19H29NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[4-methoxy-4-(3-methylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C19H29NO/c1-16-7-6-8-17(15-16)19(21-2)11-9-18(10-12-19)20-13-4-3-5-14-20/h6-8,15,18H,3-5,9-14H2,1-2H3 |
InChI Key |
ROLOQLFLZPBXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC(CC2)N3CCCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Mannich Condensation for Piperidin-4-one Derivatives
A common and foundational method for synthesizing piperidine-4-one derivatives is the Mannich condensation . This involves the reaction of substituted aromatic aldehydes, ketones (such as ethyl methyl ketone), and ammonium acetate in an ethanol medium to form substituted 4-piperidones. This method is well-documented for producing various 2,6-disubstituted piperidin-4-ones, which serve as key intermediates for further functionalization.
Use of Primary Amines and Cyclization
Another approach involves using primary amines such as S-α-phenylethylamine to form diastereomeric 4-piperidone products. These intermediates can be further transformed via Wittig reactions and acidic hydrolysis to yield 4-formyl piperidines, which are valuable for synthesizing biologically active analogues.
Purification and Crystallization Techniques
Recrystallization Procedures
Recrystallization is the preferred method for purifying piperidine derivatives. The compound is dissolved in a hot solvent (commonly ethanol or ethanol-ethyl acetate mixtures) and then slowly cooled to precipitate pure crystals. This process removes impurities by excluding them from the crystal lattice as the compound crystallizes.
Solvent Selection
- Ethanol is widely used due to its ability to dissolve the compound at elevated temperatures and allow crystallization upon cooling.
- Ethanol-ethyl acetate mixtures and benzene-petroleum ether mixtures are also employed depending on the solubility profile of the compound and its derivatives.
Conformational Analysis from Crystals
Crystallographic studies of related piperidine derivatives reveal that the piperidine ring often adopts a chair conformation , with substituents such as methoxy and aryl groups oriented equatorially. This information is useful for confirming the stereochemistry and purity of the synthesized compound.
Summary Table of Preparation and Purification Methods
Research Findings and Expert Notes
- The Mannich condensation remains the most versatile and high-yielding route to substituted piperidines, including those with bulky cyclohexyl substituents.
- The choice of solvent for recrystallization significantly affects crystal quality and purity. Ethanol and ethanol mixtures are optimal for piperidine derivatives with aromatic and methoxy substituents.
- Side reactions such as oxidation during synthesis can be mediated by manganese dioxide, which may lead to amide formation from benzylic amines; controlling reaction conditions is critical to avoid such byproducts.
- The stereochemistry of substituents on the piperidine ring influences biological activity; thus, resolving diastereomers or controlling stereochemistry during synthesis is important for downstream applications.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-: has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its analgesic and anticonvulsant properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at NMDA receptors, leading to the inhibition of neurotransmitter release . This interaction can modulate various signaling pathways, contributing to its pharmacological effects.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural analogs, their modifications, and functional properties:
Key Structure-Activity Relationship (SAR) Trends
Piperidine Ring Importance: Retention of the piperidine ring (as in PCP, TCP, and the target compound) correlates with higher NMDA receptor affinity and voltage-dependent channel block compared to morpholino or primary amine substitutions (e.g., PCA) . Removal of the piperidine ring (e.g., PCA) reduces potency by ~10-fold and alters decay kinetics of ion channel currents .
Aromatic Substitution Effects :
- Thienyl vs. Phenyl : TCP’s thienyl group increases NMDA affinity (Ki = 1.5 µM) over PCP (Ki = 1.5–2.3 µM) .
- Methoxy Substitution : The 4-methoxy group in the target compound enhances NMDA selectivity, as seen in related 3- and 4-methoxy-PCP analogs, which exhibit high-affinity binding (Ki ~2.3 µM) without significant dopamine transporter interaction .
Substituent Position :
- Para vs. Meta Methoxy : 4-Methoxy substitution (target compound) likely improves NMDA receptor engagement compared to 3-methoxy analogs, which show mixed affinity for sigma and dopamine sites .
Toxicity and Therapeutic Index :
Functional Comparisons
- NMDA Antagonism: The target compound and TCP act as noncompetitive NMDA antagonists, blocking ion channel currents in a voltage-dependent manner. However, TCP’s thienyl group confers higher potency (IC50 = 4.5 µM in glutamate-induced cell death models) compared to the target’s estimated NMDA affinity .
- Dopamine Modulation :
Unlike TCP, which binds dopamine reuptake sites (IC50 = 829 fmol/mg at site 2 ), the target compound’s methoxy group may reduce off-target dopamine interactions, mimicking BTCP’s selectivity but without NMDA effects . - Neuroprotective Potential: TCP and 4-methoxy analogs demonstrate efficacy in reducing cerebral ischemia damage in animal models, suggesting similar applications for the target compound .
Biological Activity
Piperidine derivatives, including Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Piperidine, 1-((4-methoxy-4-m-tolyl)cyclohexyl)- is characterized by its piperidine ring structure, which is a six-membered nitrogen-containing heterocycle. The presence of the methoxy and m-tolyl groups enhances its lipophilicity and potential interactions with biological targets.
The biological activity of piperidine derivatives is often linked to their ability to interact with various receptors and enzymes. For instance:
- Acetylcholinesterase Inhibition : Some piperidine derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Studies indicate that modifications in the piperidine structure can significantly impact their inhibitory potency against acetylcholinesterase compared to established drugs like donepezil .
- Antiviral Activity : Research has identified piperidine derivatives as potential inhibitors of viral kinases such as AAK1 and GAK. These kinases are involved in the life cycle of viruses like dengue and chikungunya. Compounds exhibiting selective inhibition of these targets demonstrated significant antiviral efficacy in vitro .
Biological Activity Spectrum
A comprehensive evaluation using computer-aided drug design tools has indicated that piperidine derivatives can affect a wide range of biological targets. The following table summarizes the predicted pharmacological activities based on in silico analyses:
| Activity Type | Potential Targets | Applications |
|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase, Kinases | Neurodegenerative diseases, Antivirals |
| Receptor Modulation | Various GPCRs | Pain management, CNS disorders |
| Ion Channel Interaction | Voltage-gated ion channels | Antiarrhythmic agents |
| Antimicrobial Activity | Bacterial enzymes | Antibiotic development |
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several piperidine analogs and evaluated their biological activities. The results indicated that certain modifications enhanced their interaction with acetylcholinesterase and other targets, suggesting a pathway for developing new therapeutics .
- Antiviral Studies : In vitro studies demonstrated that specific piperidine derivatives exhibited potent antiviral activity against dengue virus by selectively inhibiting AAK1 and GAK kinases. This finding supports the potential use of these compounds in antiviral therapy .
- Broad-Spectrum Activity : A recent investigation highlighted the broad-spectrum biological activity of modified piperidine derivatives, suggesting their applicability in treating various conditions, including cancer and central nervous system diseases. These findings were supported by computer-aided evaluations indicating multiple target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
